molecular formula C14H14ClNO2S B8643209 2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine CAS No. 478620-11-0

2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine

Cat. No. B8643209
M. Wt: 295.8 g/mol
InChI Key: PTKIAOZTQQPTOH-UHFFFAOYSA-N
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Patent
US06498254B1

Procedure details

A mixture of 2.0 g (0.0064 mole) of 2-[(2,5-dimethylphenyl)-chloromethylsulfonyl]-pyridine N-oxide, 3.5 g (0.026 mole) of PCl3 and 15 ml of chloroform was refluxed for one hour. Addition of ethanol to destroy excess PCl3 and evaporation of the solvents left 2.6 g of crude product. The crude material was recrystallized from ethanol to give 1.5 g (79%) of crystalline material having a melting point of 117-119° C. Infrared and NMR spectra were in agreement with the structure. Analysis calculated for C14H14ClNO2S: C=56.85; H=4.77; N=4.74. Found: C=56.67; H=4.78; N=4.81.
Name
2-[(2,5-dimethylphenyl)-chloromethylsulfonyl]-pyridine N-oxide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([Cl:20])[S:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N+:14]=1[O-])(=[O:12])=[O:11].P(Cl)(Cl)Cl.C(Cl)(Cl)Cl>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH:9]([Cl:20])[S:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)(=[O:12])=[O:11]

Inputs

Step One
Name
2-[(2,5-dimethylphenyl)-chloromethylsulfonyl]-pyridine N-oxide
Quantity
2 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)C(S(=O)(=O)C1=[N+](C=CC=C1)[O-])Cl
Name
Quantity
3.5 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to destroy excess
CUSTOM
Type
CUSTOM
Details
PCl3 and evaporation of the solvents
WAIT
Type
WAIT
Details
left 2.6 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)C)C(S(=O)(=O)C1=NC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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